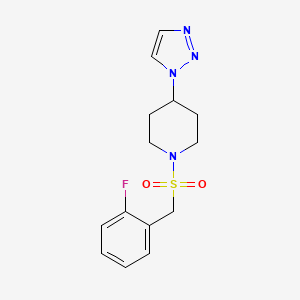

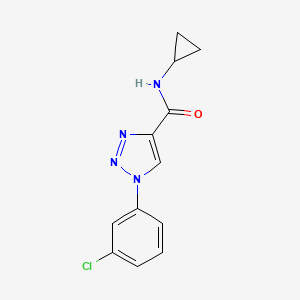

1-((2-fluorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-fluorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the class of sulfonyl compounds and is known to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Enantioselective Synthesis

Researchers have developed enantioselective cycloaddition reactions involving cyclic N-sulfimines and acyclic enones or ynones, leading to the synthesis of sulfamate-fused piperidin-4-ones with high diastereo- and enantioselectivity. Such methods demonstrate the compound's utility in creating complex, chiral piperidine derivatives, which are valuable in pharmaceutical synthesis and medicinal chemistry (Liu et al., 2013).

Synthones for Heterocyclic Compounds

1-Sulfonyl-1,2,3-triazoles, accessible through copper-catalyzed azide-alkyne cycloaddition, serve as stable precursors for Rh–azavinyl carbenes and other carbene complexes. These intermediates are essential for introducing nitrogen atoms into various heterocycles, indicating the chemical's role in synthesizing compounds with potential biological activities (Zibinsky & Fokin, 2013).

Protection Groups in Synthesis

The development of new protection groups, such as the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for hydroxyl protections, showcases the utility of fluorobenzylsulfonyl moieties in synthetic chemistry. These groups are stable under certain conditions and can be selectively removed, facilitating complex molecule synthesis (Spjut, Qian, & Elofsson, 2010).

Herbicidal Applications

Fluoro intermediates, including those derived from sulfonylureas, have been synthesized for use in developing herbicidal agents. These compounds demonstrate how structural elements similar to "1-((2-fluorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine" can be applied in agricultural chemistry to produce selective herbicides (Hamprecht et al., 1999).

Antimicrobial and Antifungal Activities

Compounds featuring the piperidine ring and sulfonyl moieties, akin to the core structure of "1-((2-fluorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine," have shown potential in antimicrobial and antifungal applications. Novel amalgamations of triazoles, piperidines, and thieno pyridine rings have exhibited moderate to good antifungal activity, indicating the compound's relevance in developing new antimicrobial agents (Darandale et al., 2013).

properties

IUPAC Name |

1-[(2-fluorophenyl)methylsulfonyl]-4-(triazol-1-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4O2S/c15-14-4-2-1-3-12(14)11-22(20,21)18-8-5-13(6-9-18)19-10-7-16-17-19/h1-4,7,10,13H,5-6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWCTTBRRPKVDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)S(=O)(=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-fluorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2695242.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2695243.png)

![N'-[7-(3-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2695246.png)

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2695248.png)

![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2695249.png)

![Benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)-](/img/structure/B2695255.png)

![1-[2-(Triazol-2-yl)ethyl]-1,2,4-triazole](/img/structure/B2695256.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695257.png)

![methyl 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2695258.png)